5-Acetyl-2-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

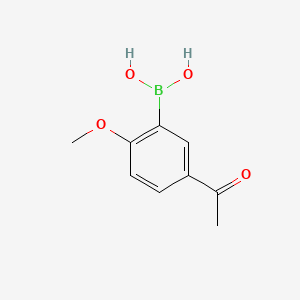

5-Acetyl-2-methoxyphenylboronic acid is an organic compound with the molecular formula C9H11BO4. It features a boronic acid functional group (B(OH)2) attached to an aromatic ring system. The aromatic ring has two substituents: a methoxy group (OCH3) located at the second position (ortho position) relative to the boronic acid group, and an acetyl group (COCH3) located at the fifth position (para position) relative to the boronic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common route to organoborane reagents, where the addition of a B-H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be tailored to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings to produce complex boronic acid derivatives .

化学反応の分析

Types of Reactions

5-Acetyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

Substitution: The methoxy and acetyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetyl group can produce alcohols .

科学的研究の応用

5-Acetyl-2-methoxyphenylboronic acid has several scientific research applications:

Organic Synthesis: It is a valuable building block for organic synthesis, particularly in Suzuki-Miyaura couplings, which are used to form carbon-carbon bonds.

Catalysis: The compound’s boronic acid group makes it useful in catalytic processes, including those involving palladium catalysts.

Material Science:

Biological Research: Boronic acids are known to interact with biological molecules, making this compound of interest in the study of enzyme inhibition and other biological processes.

作用機序

The mechanism of action of 5-Acetyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boronic acid’s organic group to the palladium center, followed by reductive elimination to form the final product .

類似化合物との比較

Similar Compounds

2-Methoxyphenylboronic acid: Similar in structure but lacks the acetyl group.

4-Methoxyphenylboronic acid: Similar in structure but has the methoxy group at the para position relative to the boronic acid group.

5-Formyl-2-methoxyphenylboronic acid: Similar in structure but has a formyl group instead of an acetyl group.

Uniqueness

5-Acetyl-2-methoxyphenylboronic acid is unique due to the presence of both the methoxy and acetyl groups on the aromatic ring.

生物活性

5-Acetyl-2-methoxyphenylboronic acid (C9H11BO4) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group, an acetyl group, and a methoxy group, which contribute to its unique reactivity and biological interactions. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can interact with various biological targets. The mechanism includes:

- Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

- Transmetalation in Suzuki-Miyaura Coupling: The compound's boronic acid group participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on cancer cell lines, with an IC50 value indicating potent activity against MCF-7 breast cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| Healthy Cells | No toxic effect |

Antioxidant Activity

The antioxidant potential of related boronic acid compounds has been documented, suggesting that this compound may also possess similar properties. In vitro tests using DPPH and ABTS radical scavenging assays showed promising results for related compounds .

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

Antibacterial Activity

The compound has demonstrated antibacterial activity against various strains, including Escherichia coli. A concentration of 6.50 mg/mL effectively inhibited bacterial growth in vitro .

Case Studies

- Anticancer Study : A recent study evaluated the effects of synthesized boronic ester derivatives on cancer cell lines, highlighting that modifications to the boronic structure can enhance cytotoxicity against specific cancer types .

- Cream Formulation : A formulation incorporating a phenyl boronic acid derivative was tested for dermatological applications, showing no toxic effects while maintaining high antibacterial and antioxidant activities, suggesting potential for cosmetic applications .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other boronic acids:

| Compound | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| This compound | 18.76 ± 0.62 | 0.14 ± 0.01 |

| Phenylboronic acid | Not extensively studied | Moderate |

| Other derivatives | Varies widely | Varies widely |

特性

IUPAC Name |

(5-acetyl-2-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNANZDYRDLEHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655126 |

Source

|

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215281-20-1 |

Source

|

| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。